molecular formula C7H6Cl2N2O2 B12972878 Methyl 5-amino-2,6-dichloronicotinate

Methyl 5-amino-2,6-dichloronicotinate

Cat. No.: B12972878
M. Wt: 221.04 g/mol
InChI Key: PYJPCCLYEQIMKK-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,6-dichloronicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at the 5-position and chlorine atoms at the 2- and 6-positions, with a methyl ester functional group at the 3-position. Its molecular formula is C₇H₆Cl₂N₂O₂, and it has a molecular weight of 235.07 g/mol . The unique 2,6-dichloro substitution pattern distinguishes it from other nicotinate analogs, conferring distinct electronic and steric properties that influence its chemical reactivity, solubility, and biological interactions.

The compound’s biological activity is linked to its ability to interact with enzymes and receptors involved in inflammatory and oncogenic pathways.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 5-amino-2,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,10H2,1H3

InChI Key

PYJPCCLYEQIMKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2,6-dichloronicotinate is typically synthesized through the esterification of 2,6-dichloronicotinic acid with methanol in the presence of an acidic catalyst. The reaction conditions often involve refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction is monitored closely to maintain the desired temperature and pressure conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted nicotinates depending on the nucleophile used.

    Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include alcohols or amines.

Scientific Research Applications

Methyl 5-amino-2,6-dichloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituent Positions Ester Group Key Differences in Properties/Bioactivity References
This compound 5-amino, 2,6-Cl Methyl Enhanced lipophilicity due to 2,6-Cl; potential for improved membrane permeability and target binding.
Methyl 5-amino-4,6-dichloronicotinate 5-amino, 4,6-Cl Methyl 4,6-Cl substitution alters electronic distribution, reducing steric hindrance at position 2. Exhibits antimicrobial activity .
Ethyl 5-amino-4,6-dichloronicotinate 5-amino, 4,6-Cl Ethyl Ethyl ester increases lipophilicity, potentially prolonging metabolic half-life compared to methyl esters .
Methyl 5-amino-6-chloronicotinate 5-amino, 6-Cl Methyl Single Cl at position 6 reduces halogen-mediated reactivity; lower bioactivity compared to dichloro analogs .
Ethyl 2-amino-4,6-dichloronicotinate 2-amino, 4,6-Cl Ethyl Amino group at position 2 disrupts binding motifs critical for interactions with 5-amino-preferring enzymes .
Methyl 5-chloro-6-isopropoxynicotinate 5-Cl, 6-isopropoxy Methyl Isopropoxy group enhances solubility but reduces halogen-dependent cytotoxicity .
Ethyl 5-bromo-4,6-dichloronicotinate 5-Br, 4,6-Cl Ethyl Bromine’s larger atomic radius may hinder target binding compared to amino groups; used in halogen-specific reactions .

Key Findings from Comparative Studies

5-amino substitution is critical for hydrogen bonding with biological targets, as seen in analogs like Methyl 5-amino-4,6-dichloronicotinate, which inhibits inflammatory enzymes .

Halogenation Impact: Dichloro-substituted compounds generally exhibit higher bioactivity than mono-chloro derivatives. For instance, Methyl 5-amino-6-chloronicotinate shows moderate antimicrobial effects, whereas dichloro analogs demonstrate broader activity . Bromine or hydroxyl substitutions (e.g., Ethyl 5-bromo-4,6-dichloronicotinate) reduce compatibility with targets optimized for chlorine .

Ester Group Influence: Methyl esters (e.g., Methyl 5-amino-4,6-dichloronicotinate) are more metabolically labile than ethyl esters, which may prolong activity in ethyl-substituted analogs .

Solubility and Reactivity :

  • Hydrophilic groups (e.g., isopropoxy in Methyl 5-chloro-6-isopropoxynicotinate) improve solubility but reduce membrane permeability, highlighting a trade-off in drug design .

Biological Activity

Methyl 5-amino-2,6-dichloronicotinate (MDCN) is a derivative of nicotinic acid that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies on the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

MDCN is characterized by the presence of amino and dichloro substituents on the pyridine ring. The synthesis typically involves nucleophilic substitution reactions where methyl 2,6-dichloronicotinate is reacted with amines. For example, Hirokawa et al. reported that the reaction of methyl 2,6-dichloronicotinate with methylamine yielded moderate selectivity for the 2-isomer .

Antimicrobial Properties

MDCN has been investigated for its antimicrobial properties. Research indicates that compounds derived from dichloronicotinate structures exhibit significant activity against various bacterial strains. Studies suggest that MDCN may inhibit bacterial growth by interfering with cellular processes, although specific mechanisms remain to be fully elucidated.

Table 1: Antimicrobial Activity of MDCN Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

Note: Values are representative and may vary based on experimental conditions.

Anticancer Activity

MDCN has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds similar to MDCN have shown efficacy in inhibiting proliferation in various cancer cell lines, including breast and colon cancer cells .

Case Study: In Vitro Efficacy Against Cancer Cell Lines

A study conducted on human colon cancer cells (HT29) demonstrated that MDCN significantly reduced cell viability at concentrations above 50 µM. The compound was noted to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

The biological activity of MDCN is thought to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell survival pathways, which could explain the observed anticancer effects.
  • Modulation of Reactive Oxygen Species (ROS) : MDCN may increase ROS levels in cancer cells leading to oxidative stress and subsequent cell death.
  • Gene Expression Alteration : The compound might affect the expression of genes related to apoptosis and cell cycle regulation.

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